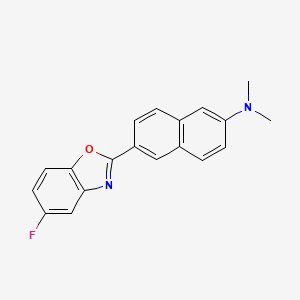
2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl- is a synthetic organic compound that belongs to the class of naphthalenamines This compound is characterized by the presence of a naphthalene ring system, a benzoxazole moiety, and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxazole Moiety: This can be achieved by the cyclization of o-aminophenol with a suitable carboxylic acid derivative in the presence of a dehydrating agent.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Naphthalenamine Derivatization: The naphthalene ring can be functionalized through electrophilic substitution reactions, followed by amination to introduce the amine group.
Dimethylation: The final step involves the N,N-dimethylation of the amine group using reagents like formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenamine, 6-(2-benzoxazolyl)-N,N-dimethyl-: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Naphthalenamine, 6-(5-chloro-2-benzoxazolyl)-N,N-dimethyl-: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
2-Naphthalenamine, 6-(5-fluoro-2-benzothiazolyl)-N,N-dimethyl-: Benzothiazole moiety instead of benzoxazole, which may influence its biological activity.
Uniqueness
2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl- is unique due to the presence of the fluorine atom and the benzoxazole moiety, which confer distinct chemical and biological properties
Propiedades
Número CAS |
682763-63-9 |
|---|---|
Fórmula molecular |
C19H15FN2O |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
6-(5-fluoro-1,3-benzoxazol-2-yl)-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C19H15FN2O/c1-22(2)16-7-5-12-9-14(4-3-13(12)10-16)19-21-17-11-15(20)6-8-18(17)23-19/h3-11H,1-2H3 |
Clave InChI |
RWNKMIFIQOBOQU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


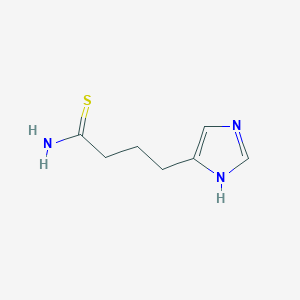
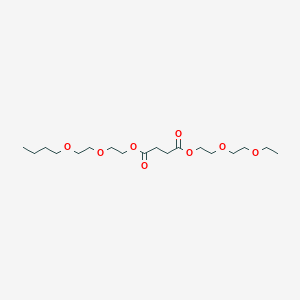
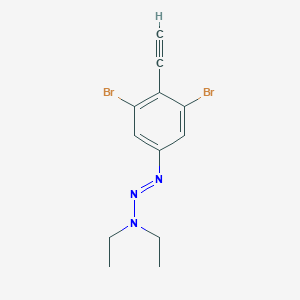
![2',7'-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B12538248.png)
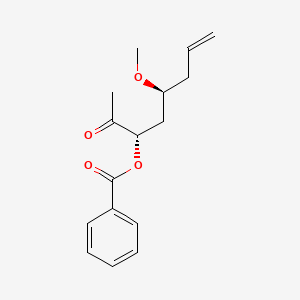
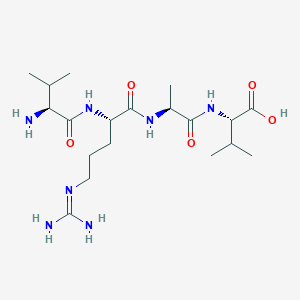
![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2,2,2-trifluoroethyl)aniline](/img/structure/B12538271.png)

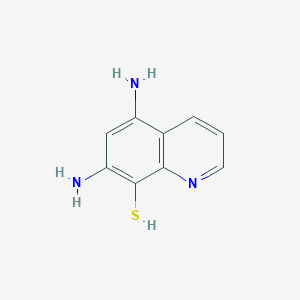

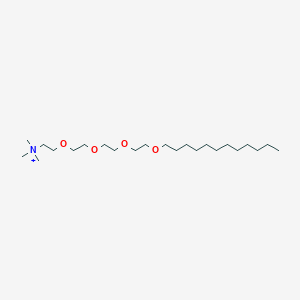
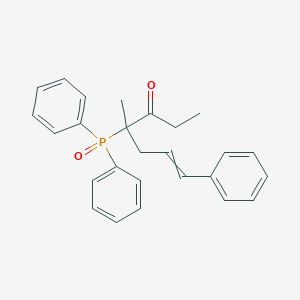
![4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate](/img/structure/B12538288.png)

